Vinyl carbamate
Overview
Description
Synthesis Analysis
Vinyl carbamate can be synthesized from ethyl carbamate through enzymatic oxidation, a process facilitated by cytochrome P-450 enzyme (P-450 2E1), resulting in products like vinyl carbamate, 2-hydroxyethyl carbamate, and ethyl N-hydroxycarbamate. This enzymatic route provides a mechanism for the activation of ethyl carbamate to more reactive forms, such as vinyl carbamate, which is crucial for understanding its mutagenic and carcinogenic properties (Guengerich, Dong Hyun Kim, 1991).
Molecular Structure Analysis
The molecular structure of vinyl carbamate and its derivatives has been elucidated through various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the configuration of vinyl carbamate molecules and provide a foundation for understanding their reactivity and interactions with other molecules (F. Kassir, Sylviane Boivin, S. Boileau, H. Cheradame, G. Wooden, R. A. Olofson, 1985).
Chemical Reactions and Properties
Vinyl carbamate is a key intermediate in various chemical reactions, including the CuI-catalyzed coupling reaction of vinyl halides with amides or carbamates. This reaction proceeds well under mild conditions, retaining the geometry of the C-C double bond, which underscores the versatility and reactivity of vinyl carbamate in synthetic chemistry (Xianhua Pan, Q. Cai, D. Ma, 2004).
Physical Properties Analysis
The physical properties of vinyl carbamate, such as its stability and solubility, play a crucial role in its behavior and applications in chemical synthesis. Vinyl carbamate epoxide, a derivative, is unstable at room temperature with a half-life in water solution of approximately 32 minutes, highlighting the reactive nature of vinyl carbamate derivatives (K. Park, Y. Surh, B. C. Stewart, J. Miller, 1990).
Chemical Properties Analysis
The chemical properties of vinyl carbamate, such as its electrophilic, mutagenic, and carcinogenic activities, are of significant interest. Vinyl carbamate epoxide, a metabolite, possesses strong electrophilic properties, reacting with nucleophiles like water, DNA, and various bases to form adducts. These reactions are essential for understanding the mutagenic and carcinogenic potential of vinyl carbamate (Kwang-Kyun Park, A. Liem, B. C. Stewart, J. Miller, 1993).
Scientific Research Applications
Cancer Prevention and Treatment : Vinyl carbamate is involved in cancer research, particularly in lung cancer. The synthetic triterpenoids CDDO-methyl ester and CDDO-ethyl amide have been found effective in preventing lung cancer induced by vinyl carbamate in mice, suggesting potential therapeutic applications in lung cancer prevention (Liby et al., 2007).
Comparative Carcinogenicity : Studies have shown that vinyl carbamate is more active than ethyl carbamate in inducing various tumors in mice and rats. Additionally, caffeine has been found to inhibit lung tumor formation induced by vinyl carbamate (Dahl, Miller, & Miller, 1980).
Mutagenicity Studies : Vinyl carbamate has been demonstrated to be a more potent mutagen than ethyl carbamate, inducing gene mutations in the lung and small intestine of mice. Both compounds have shown mutagenicity in vivo (Hernández & Forkert, 2007).
Genotoxicity Effects : Vinyl carbamate is identified as a proximate carcinogenic metabolite of ethyl carbamate with strong genotoxicity effects in both in vivo and in vitro cell systems (Allen et al., 1982).
Promutagenic Properties : It is also regarded as a more carcinogenic analog of ethyl carbamate, with a stronger ability to initiate skin tumors and lung adenomas in mice (Dahl, Miller, & Miller, 1978).
Polymer Science Applications : Vinyl carbamate is used in polymer science, particularly in the development of materials with applications in fuel cells, biomedical fields, adsorption of heavy metals, molecular sensing, separation, and catalysis. This is evidenced by studies on poly(vinyl alcohol) functionalizations (Moulay, 2015).
properties
IUPAC Name |
ethenyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLANIHJQRZTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Record name | VINYL CARBAMATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3021433 | |
Record name | Vinyl carbamate | |
Source | EPA DSSTox | |
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Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl carbamate is a white crystalline solid. (NTP, 1992) | |
Record name | VINYL CARBAMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Moderately soluble (NTP, 1992) | |
Record name | VINYL CARBAMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Vinyl carbamate | |
CAS RN |
15805-73-9 | |
Record name | VINYL CARBAMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Vinyl carbamate | |
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Record name | Vinyl carbamate | |
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Record name | Vinyl carbamate | |
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Record name | Vinyl carbamate | |
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Record name | VINYL CARBAMATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y2431GOM5 | |
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Melting Point |
129 to 131 °F (NTP, 1992) | |
Record name | VINYL CARBAMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21222 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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